Chabazite

Übersicht

Beschreibung

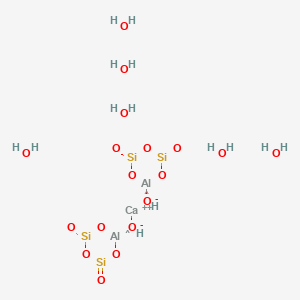

Chabazite is a tectosilicate mineral of the zeolite group, closely related to gmelinite, with the chemical formula (Ca,K2,Na2,Mg)Al2Si4O12•6H2O . It crystallizes in the triclinic crystal system with typically rhombohedral shaped crystals . The crystals may be colorless, white, orange, brown, pink, green, or yellow . It was named chabasie in 1792 by Bosc d’Antic and later changed to the current spelling .

Molecular Structure Analysis

The structure of chabazite consists of double six-membered rings (D6R) of tetrahedral units (T) linked through single four-membered rings (4MR) . The presence of Al tetrahedra in the framework results in negative charges that are balanced by exchangeable cations such as alkali or alkaline-earth metal ions residing in the cavities of the tetrahedral framework structure .Chemical Reactions Analysis

Chabazite SSZ-13 samples with varying silica content (Si/Al from 5 to ∼20) were synthesized under both stirring and static conditions to obtain materials with changing particle size and morphology . The Si/Al ratio played a major role in CO2 adsorption; Al-rich SSZ-13 demonstrated a higher CO2 uptake than an Al-poor material .Physical And Chemical Properties Analysis

Chabazite crystallizes in the triclinic crystal system with typically rhombohedral shaped crystals . The hardness ranges from 3 to 5 and the specific gravity from 2.0 to 2.2 . The luster is vitreous .Wissenschaftliche Forschungsanwendungen

Adsorption and Removal of Dyes and Heavy Metals : Chabazite has been used effectively in removing methylene blue dye from aqueous solutions. The study by Aysan et al. (2016) demonstrated that chabazite's adsorption kinetics for methylene blue dye are well described by a pseudo second-order model (Aysan et al., 2016). Furthermore, Pansini and Colella (1990) and Colella et al. (1998) investigated the use of chabazite for lead removal from water and as a cation exchanger for copper and zinc, respectively, highlighting its potential in treating wastewater and heavy metal contamination (Pansini & Colella, 1990); (Colella et al., 1998).

Nuclear Waste Treatment : Dyer and Zubair (1998) discussed the potential use of chabazite in the treatment of aqueous nuclear waste, particularly in the context of ion exchange for caesium and strontium (Dyer & Zubair, 1998).

Catalysis : Harris et al. (2017) explored the use of chabazite molecular sieves in catalysis, particularly for the selective reduction of nitrogen oxides and the conversion of methanol into olefins. Their research highlighted the role of Sn atoms in chabazite as catalytic sites (Harris et al., 2017).

CO2 Separation : Liu et al. (2019) investigated chabazite membranes for CO2 separation, demonstrating their effectiveness in separating CO2 from nitrogen and methane in binary mixtures (Liu et al., 2019).

Pharmaceutical Applications : Serri et al. (2016) explored the use of chabazite for the controlled release of diclofenac sodium, a nonsteroidal anti-inflammatory drug, demonstrating its potential as a novel excipient in pharmaceutical formulations (Serri et al., 2016).

Zukünftige Richtungen

The ability to tailor organic-free syntheses of zeolites is additionally challenging due to the lack of molecular level understanding of zeolite nucleation and growth pathways, particularly the role of inorganic cations . Future research could focus on expanding the design space of zeolite CHA formation in comparison to conventional methods utilizing potassium as the sole structure-directing agent .

Eigenschaften

InChI |

InChI=1S/2Al.Ca.2O5Si2.8H2O/c;;;2*1-6(2)5-7(3)4;;;;;;;;/h;;;;;8*1H2/q3*+2;2*-2;;;;;;;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYSKUBLZGJSLV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[OH-].[OH-].O=[Si]1O[Al]O[Si](=O)O1.O=[Si]1O[Al]O[Si](=O)O1.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2CaH14O18Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019922 | |

| Record name | Chabazite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chabazite | |

CAS RN |

12251-32-0 | |

| Record name | Chabazite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chabazite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.